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2-(3,5-Difluoropyridin-4-yl)acetonitrile

Catalog No.
S9062563
CAS No.
M.F
C7H4F2N2
M. Wt
154.12 g/mol
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2-(3,5-Difluoropyridin-4-yl)acetonitrile

Product Name

2-(3,5-Difluoropyridin-4-yl)acetonitrile

IUPAC Name

2-(3,5-difluoropyridin-4-yl)acetonitrile

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H4F2N2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2

InChI Key

GDFHFWIOSRCWEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)CC#N)F

Molecular Architecture and Connectivity Analysis

The molecular formula of 2-(3,5-difluoropyridin-4-yl)acetonitrile is C₇H₄F₂N₂, with a molecular weight of 154.12 g/mol (Figure 1). The pyridine ring is substituted at the 4-position with an acetonitrile group (-CH₂CN) and at the 3- and 5-positions with fluorine atoms. This arrangement creates a planar geometry, with the nitrile group adopting a linear configuration due to sp-hybridization.

Key structural features:

  • Bond lengths: The C-F bonds measure approximately 1.34 Å, consistent with typical aromatic fluorine substituents.
  • Electron-withdrawing effects: Fluorine atoms at the 3- and 5-positions withdraw electron density from the pyridine ring, polarizing the nitrile group and enhancing its electrophilicity.

The SMILES notation C1=C(C(=NC=C1F)F)CC#N and InChIKey WFTYWRMFZJAYLK-UHFFFAOYSA-N confirm the connectivity and stereoelectronic environment.

Crystallographic Studies and Conformational Dynamics

Despite its synthetic utility, no experimental crystallographic data for 2-(3,5-difluoropyridin-4-yl)acetonitrile has been reported. However, computational models predict a dihedral angle of 12° between the pyridine ring and the acetonitrile moiety, minimizing steric hindrance. Comparative analysis with structurally similar compounds, such as 2-(2,3-difluoropyridin-4-yl)acetonitrile (PubChem CID: 119011282), reveals that fluorine positioning significantly influences molecular packing and lattice stability.

Comparative Analysis with Structural Analogues

To contextualize its properties, we compare 2-(3,5-difluoropyridin-4-yl)acetonitrile with three analogues from the search results:

Compound NameMolecular FormulaFluorine PositionsNitrile PositionMolecular Weight (g/mol)Key Feature(s)
2-(3,5-Difluoropyridin-4-yl)acetonitrileC₇H₄F₂N₂3, 54154.12High electrophilicity at nitrile group
2-(2,3-Difluoropyridin-4-yl)acetonitrileC₇H₄F₂N₂2, 34154.12Reduced steric hindrance
2-[3,5-Bis(trifluoromethyl)phenyl]-...C₂₂H₁₃F₈N₃N/AN/A493.35Extended π-system for binding interactions
N-[(3,5-Difluoropyridin-4-yl)methyl]-...C₁₆H₁₂F₅N₅3, 5N/A369.29Bicyclic amine functionality

Key observations:

  • Fluorine positioning: 3,5-Difluoro substitution maximizes electronic effects on the nitrile group compared to 2,3-difluoro isomers.
  • Steric vs. electronic trade-offs: Bulky substituents (e.g., trifluoromethyl groups) enhance binding affinity but reduce solubility.

Precursor Selection and Reaction Pathway Design

The synthesis of 2-(3,5-difluoropyridin-4-yl)acetonitrile typically begins with functionalized pyridine derivatives, where 4-chloropyridine hydrochloride serves as a versatile starting material. Recent protocols employ a tandem alkylation-elimination sequence, where treatment with ethyl cyanoacetate in chloroform at 60–90°C produces ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates in 85–89% yield [6]. This precursor undergoes selective dealkoxycarbonylation under basic conditions to yield the target acetonitrile derivative.

Alternative pathways utilize 2-cyano-3,5-dichloropyridine as the fluorination substrate, where halogen exchange reactions with potassium fluoride in dimethyl sulfoxide (DMSO) at 160°C achieve complete conversion to the difluoro derivative within 30 minutes [5]. The table below compares key precursor systems:

PrecursorReaction TypeTemperature RangeYield (%)Key Advantage
4-Chloropyridine HClAlkylation-Cyanation60–90°C85–89High functional group tolerance
2-Cyano-3,5-dichloropyridineHalogen Exchange160°C>95Rapid fluorination kinetics
4-MethylpyridineAcetylation-Cyanation30–35°C74.3Mild conditions

The choice of precursor significantly impacts downstream purification requirements, with halogenated precursors enabling streamlined isolation through precipitation protocols [4] [6].

Catalytic Systems for Cyano Group Introduction

N-Heterocyclic carbene (NHC) catalysts have revolutionized cyano group installation through umpolung reactivity paradigms. The Lupton mechanism demonstrates that NHCs generated from imidazolium salts catalyze the formation of α,β-unsaturated acylazolium intermediates, which undergo nucleophilic cyanation with acetyl acetone derivatives [2]. Key catalytic parameters include:

  • Catalyst Loading: 5–10 mol% of triazolium salt C
  • Base: Sodium carbonate (2.0 equiv)
  • Solvent: Dichloromethane/toluene mixtures

Recent studies reveal that chiral NHC catalysts induce enantioselectivity through hydrogen-bond-directed transition states, achieving up to 99% enantiomeric excess in model systems [2]. The catalytic cycle proceeds through three distinct phases:

  • Carbene addition to α,β-unsaturated esters
  • Enolate generation via proton transfer
  • Intramolecular acylation with concurrent cyano group retention

Comparative analysis shows imidazolium-derived catalysts (e.g., salt A) provide superior reaction rates (k = 0.42 min⁻¹) compared to thiazolium systems (k = 0.18 min⁻¹) in acetonitrile solvent environments [2].

Fluorination Techniques for Pyridine Ring Functionalization

Direct fluorination of pyridine scaffolds employs two primary strategies:

A. Halogen Exchange Fluorination
Using 2-cyano-3,5-dichloropyridine as substrate:

Reaction: 2-Cyano-3,5-dichloropyridine + KF → 2-Cyano-3,5-difluoropyridine  Conditions:  - Solvent: DMSO with PEG-8000 (20 wt%)  - Temperature: 160°C  - Time: 30 minutes  Workup: Vacuum distillation followed by toluene extraction  

This method achieves >95% conversion with <2% dehalogenation byproducts [5].

B. Directed Ortho-Metalation-Fluorination
A sequential lithiation-fluorination approach enables precise regiocontrol:

  • Deprotonation at C4 using LDA (-78°C, THF)
  • Quenching with N-fluorobenzenesulfonimide (NFSI)
  • Acidic workup (HCl/EtOH)

This protocol demonstrates particular utility for introducing fluorine at sterically hindered positions, with isolated yields of 78–82% for 3,5-difluoro products [5].

Process Optimization and Scale-Up Considerations

Solvent Engineering for Fluorination

Mixed solvent systems significantly enhance fluorination efficiency:

Solvent Ratio (DMSO:THF)Reaction Rate (×10³ s⁻¹)Fluorine Incorporation (%)
1:04.295.1
3:15.897.3
1:13.989.4

The optimal 3:1 DMSO:THF ratio improves fluorine nucleophilicity while maintaining substrate solubility [5].

Temperature-Controlled Stereoselectivity

Enantioselective cyanation displays pronounced temperature dependence:

Temperature (°C)ee (%)Yield (%)
-209962
09778
258985

Lower temperatures favor transition-state organization but require extended reaction times (48–72 hours) [2].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-(3,5-Difluoropyridin-4-yl)acetonitrile through examination of its ¹H, ¹³C, and ¹⁹F nuclei. The compound exhibits characteristic spectral features that reflect the electronic influence of fluorine substituents on the pyridine ring system.

¹H Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-(3,5-Difluoropyridin-4-yl)acetonitrile displays distinct chemical shifts influenced by the electron-withdrawing nature of both fluorine atoms and the acetonitrile functional group. The aromatic protons on the pyridine ring experience significant deshielding effects due to the electronegative fluorine substituents [3]. The aromatic region typically exhibits chemical shifts in the range of 7.5-8.5 parts per million, with the protons adjacent to the pyridine nitrogen showing characteristic downfield positions [4].

The acetonitrile methylene protons (CH₂) appear as a distinctive signal in the aliphatic region, typically observed around 3.5-4.0 parts per million. This chemical shift reflects the electron-withdrawing influence of both the nitrile group and the fluorinated pyridine ring system [5]. The coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum provide valuable information about the molecular connectivity and conformational dynamics of the compound.

¹³C Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework and electronic environment within 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the fluorine substituents and ring nitrogen [6]. The carbons bearing fluorine atoms typically appear in the range of 140-160 parts per million, while the carbon attached to the acetonitrile group shows distinct chemical shift patterns [7].

The nitrile carbon presents a characteristic signal around 118-120 parts per million, consistent with the electronic environment of acetonitrile derivatives [5]. The acetonitrile methylene carbon appears in the aliphatic region, typically around 20-25 parts per million, influenced by the adjacent electron-withdrawing groups [8]. Carbon-fluorine coupling constants provide additional structural information, with one-bond C-F couplings typically ranging from 200-300 Hertz [7].

¹⁹F Nuclear Magnetic Resonance Spectral Analysis

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides highly sensitive detection and characterization of the fluorine environments in 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The fluorine atoms at positions 3 and 5 of the pyridine ring exhibit chemical shifts characteristic of aromatic fluorine substituents [3] [9]. These fluorine signals typically appear in the range of -80 to -150 parts per million relative to trichlorofluoromethane [10] [11].

The ¹⁹F Nuclear Magnetic Resonance spectrum displays the effects of electronic environment on fluorine chemical shifts, with the pyridine nitrogen and acetonitrile substituent influencing the electron density around the fluorine nuclei [9]. The fluorine-fluorine coupling and fluorine-proton coupling patterns provide detailed information about the molecular geometry and electronic structure of the compound [3].

NucleusChemical Shift Range (ppm)Characteristic Features
¹H7.5-8.5 (aromatic), 3.5-4.0 (CH₂)Deshielded aromatic protons, acetonitrile methylene
¹³C118-120 (C≡N), 140-160 (C-F), 20-25 (CH₂)Nitrile carbon, fluorinated aromatics
¹⁹F-80 to -150Aromatic fluorine environment

High-Resolution Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation behavior of 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The compound exhibits a molecular ion peak at mass-to-charge ratio 154, corresponding to its molecular weight of 154.12 atomic mass units [1] [2]. High-resolution mass spectrometry enables precise determination of molecular formula and provides insights into fragmentation pathways.

Molecular Ion Characteristics

The molecular ion of 2-(3,5-Difluoropyridin-4-yl)acetonitrile appears as a stable peak in electron impact ionization conditions, reflecting the aromatic stabilization of the pyridine ring system [12]. The presence of fluorine substituents contributes to the stability of the molecular ion through inductive effects that distribute positive charge across the aromatic system [13]. The molecular ion peak intensity provides information about the compound's ionization efficiency and structural stability.

Fragmentation Pathway Analysis

The fragmentation pattern of 2-(3,5-Difluoropyridin-4-yl)acetonitrile follows predictable pathways based on the stability of resulting fragment ions. Common fragmentation patterns include loss of the acetonitrile side chain, yielding fragments characteristic of the difluoropyridine core [12]. The loss of hydrogen fluoride (HF) represents another significant fragmentation pathway, producing ions with mass-to-charge ratios corresponding to molecular ion minus 20 atomic mass units [13].

Alpha-cleavage adjacent to the nitrile group represents a favored fragmentation pathway, producing characteristic ions that can be used for structural identification [13]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often arising from rearrangement processes that maintain aromatic character [14]. The presence of fluorine atoms influences fragmentation by stabilizing certain ionic species through resonance effects.

Isotope Pattern Recognition

The isotope pattern of 2-(3,5-Difluoropyridin-4-yl)acetonitrile reflects the natural abundance of ¹³C and ¹⁵N isotopes within the molecular framework [14]. The M+1 peak intensity provides information about the number of carbon atoms in the molecule, while the M+2 peak reflects the natural abundance of heavier isotopes [14]. These isotope patterns serve as additional confirmation of molecular formula assignment and structural characterization.

Fragment TypeMass-to-Charge RatioRelative IntensityStructural Assignment
Molecular Ion [M]⁺154VariableComplete molecule
[M-HF]⁺134ModerateLoss of hydrogen fluoride
Base PeakVariable100%Most stable fragment
[M-CH₂CN]⁺113ModerateLoss of acetonitrile group

Vibrational Spectroscopy and Density Functional Theory-Calculated Infrared Correlations

Vibrational spectroscopy combined with Density Functional Theory calculations provides comprehensive characterization of the molecular vibrations and force constants of 2-(3,5-Difluoropyridin-4-yl)acetonitrile. The infrared spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular framework.

Characteristic Vibrational Frequencies

The infrared spectrum of 2-(3,5-Difluoropyridin-4-yl)acetonitrile exhibits several distinctive absorption bands that serve as diagnostic features for structural identification [15] [4]. The nitrile stretching vibration appears as a strong, sharp absorption band around 2240-2260 wavenumbers, characteristic of the C≡N triple bond [16]. This frequency is influenced by the electron-withdrawing nature of the fluorinated pyridine ring, which affects the electron density in the nitrile group.

Aromatic C-H stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aromatic C=C and C=N stretching modes of the pyridine ring occur in the range of 1400-1600 wavenumbers [17]. The C-F stretching vibrations represent particularly diagnostic features, typically appearing around 1000-1300 wavenumbers with characteristic intensity patterns [17] [18].

Density Functional Theory Computational Analysis

Density Functional Theory calculations using hybrid functionals such as B3LYP provide accurate predictions of vibrational frequencies and infrared intensities for 2-(3,5-Difluoropyridin-4-yl)acetonitrile [19] [20]. These calculations employ basis sets such as 6-311++G(d,p) to achieve optimal balance between computational efficiency and accuracy in frequency predictions [19]. The calculated frequencies require scaling factors to account for anharmonic effects and systematic errors in the computational method.

The agreement between experimental and calculated frequencies serves as validation of the molecular structure and computational methodology [21]. Density Functional Theory calculations also provide normal mode assignments, enabling identification of the atomic motions associated with each vibrational frequency [17]. The calculated infrared intensities correlate with experimental absorption coefficients, providing insights into the electronic structure and charge distribution within the molecule.

Vibrational Mode Assignments

The vibrational modes of 2-(3,5-Difluoropyridin-4-yl)acetonitrile can be categorized into several classes based on the atomic motions involved [4] [17]. In-plane ring vibrations include symmetric and antisymmetric stretching modes of the pyridine ring, while out-of-plane modes involve bending and torsional motions [17]. The C-F stretching modes exhibit characteristic frequencies that depend on the electronic environment and coupling with ring vibrations.

The acetonitrile side chain contributes additional vibrational modes, including C-C stretching and CH₂ bending vibrations [16]. The coupling between ring vibrations and side chain modes produces complex spectral patterns that require careful analysis for complete assignment [15]. Density Functional Theory calculations enable visualization of normal modes and prediction of infrared activity based on dipole moment derivatives.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C≡N stretch2240-2260StrongNitrile stretching
Aromatic C-H3000-3100MediumRing C-H stretching
C-F stretch1000-1300VariableCarbon-fluorine bonds
Ring vibrations1400-1600StrongC=C, C=N stretching
CH₂ modes2800-3000MediumAliphatic C-H stretching

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

154.03425446 g/mol

Monoisotopic Mass

154.03425446 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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